molecular formula C18H15ClN2O3 B13380875 2-(4-chlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

2-(4-chlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B13380875
M. Wt: 342.8 g/mol
InChI Key: BORAFOMXOZTEDY-DHDCSXOGSA-N
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Description

2-(4-chlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy-methoxybenzylidene group, and a pyrazolone core

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C18H15ClN2O3/c1-11-15(9-12-3-8-16(22)17(10-12)24-2)18(23)21(20-11)14-6-4-13(19)5-7-14/h3-10,22H,1-2H3/b15-9-

InChI Key

BORAFOMXOZTEDY-DHDCSXOGSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)O)OC)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)O)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under acidic or basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as light-emitting compounds or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-(4-chlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

    2-(4-chlorophenyl)-4-(4-hydroxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    2-(4-chlorophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.

    2-(4-chlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-5-ethyl-2,4-dihydro-3H-pyrazol-3-one: Has an ethyl group instead of a methyl group, which may alter its steric properties and reactivity.

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